molecular formula C7H6F2N2S B2577103 (3,4-Difluorophenyl)thiourea CAS No. 883091-83-6

(3,4-Difluorophenyl)thiourea

Cat. No.: B2577103
CAS No.: 883091-83-6
M. Wt: 188.2
InChI Key: ZVSHKASHVBNWLC-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)thiourea can be synthesized through the reaction of 3,4-difluoroaniline with thiocarbonyldiimidazole. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. This reaction is often facilitated by the presence of a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated that (3,4-Difluorophenyl)thiourea may possess anticancer and antimicrobial properties, making it a subject of interest in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the fluorine substitutions.

    (2,4-Difluorophenyl)thiourea: A similar compound with fluorine atoms at different positions on the phenyl ring.

    (3,5-Difluorophenyl)thiourea: Another analog with fluorine substitutions at the 3 and 5 positions.

Uniqueness: (3,4-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3,4-difluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSHKASHVBNWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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